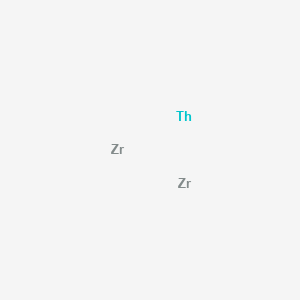
Thorium;zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thorium and zirconium are both elements that have significant roles in various scientific and industrial applications. Thorium is a naturally occurring radioactive element, while zirconium is known for its corrosion resistance and high melting point. When combined, thorium and zirconium form compounds that exhibit unique properties, making them valuable in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of thorium and zirconium compounds often involves the reaction of metal tetrahalides with alcohols under controlled conditions. For example, thorium tetrachloride and zirconium tetrachloride can react with isopropyl alcohol to form metal tetra-isopropoxides. This reaction typically occurs under alkaline conditions and at controlled temperatures to ensure high yields .
Industrial Production Methods: Industrial production of thorium and zirconium compounds involves mining and processing of their respective ores. Zirconium is primarily obtained from zircon sands, while thorium is extracted from minerals such as monazite and bastnaesite. The extracted metals are then processed to form various compounds, including oxides, halides, and alkoxides .
Analyse Chemischer Reaktionen
Types of Reactions: Thorium and zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, zirconium can react with oxygen at high temperatures to form zirconium dioxide. Thorium, on the other hand, can form thorium dioxide when exposed to oxygen .
Common Reagents and Conditions: Common reagents used in the reactions of thorium and zirconium compounds include halides, alcohols, and acids. For example, zirconium tetrachloride reacts with isopropyl alcohol to form zirconium tetra-isopropoxide. Similarly, thorium tetrachloride can react with hydrochloric acid to form thorium chloride .
Major Products Formed: The major products formed from the reactions of thorium and zirconium compounds include oxides, halides, and alkoxides. For example, the reaction of zirconium with oxygen forms zirconium dioxide, while the reaction of thorium with hydrochloric acid forms thorium chloride .
Wissenschaftliche Forschungsanwendungen
Thorium and zirconium compounds have numerous scientific research applications. In chemistry, they are used as catalysts and in the synthesis of advanced materials. In biology and medicine, thorium compounds are used as radiographic contrast agents, while zirconium compounds are used in dental and orthopedic implants due to their biocompatibility .
In industry, thorium and zirconium compounds are used in the production of high-temperature ceramics, nuclear reactors, and aerospace alloys. Zirconium’s corrosion resistance makes it valuable in chemical engineering, while thorium’s radioactive properties make it useful in nuclear energy production .
Wirkmechanismus
The mechanism of action of thorium and zirconium compounds involves their interaction with molecular targets and pathways. Thorium compounds, due to their radioactive nature, can emit alpha particles that interact with biological tissues, making them useful in radiographic imaging. Zirconium compounds, on the other hand, interact with biological tissues through their biocompatibility, making them suitable for medical implants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to thorium and zirconium include hafnium and uranium compounds. Hafnium, like zirconium, is known for its corrosion resistance and high melting point. Uranium, like thorium, is a radioactive element used in nuclear energy production .
Uniqueness: Thorium and zirconium compounds are unique due to their combination of properties. Thorium’s radioactive nature and zirconium’s corrosion resistance make their compounds valuable in a wide range of applications. Additionally, the ability of zirconium to form stable oxides and halides adds to its versatility in industrial and scientific applications .
Eigenschaften
CAS-Nummer |
105173-16-8 |
|---|---|
Molekularformel |
ThZr2 |
Molekulargewicht |
414.49 g/mol |
IUPAC-Name |
thorium;zirconium |
InChI |
InChI=1S/Th.2Zr |
InChI-Schlüssel |
RHNSUXSGEMQMGK-UHFFFAOYSA-N |
Kanonische SMILES |
[Zr].[Zr].[Th] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




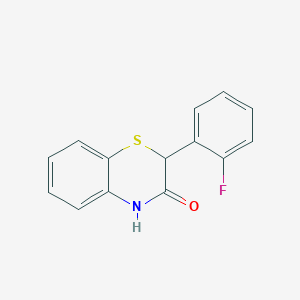
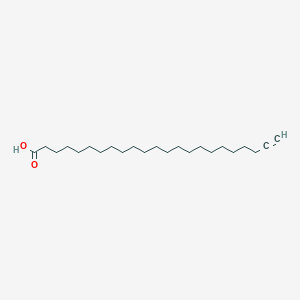

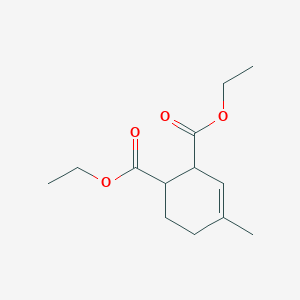
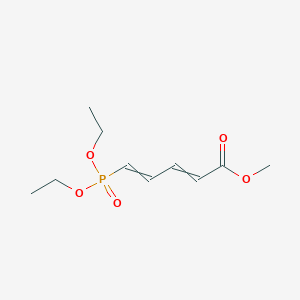
![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)
![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)

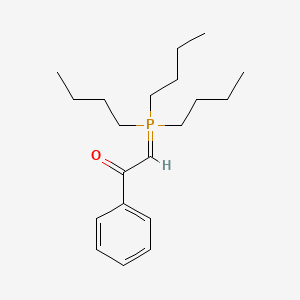
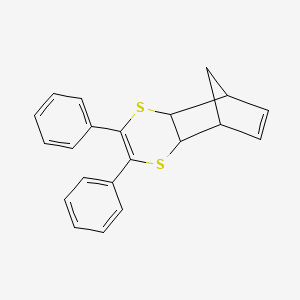
![Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-](/img/structure/B14325188.png)

